Perchlorate ionophore I

Übersicht

Beschreibung

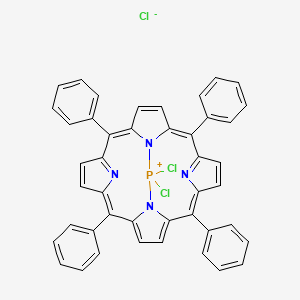

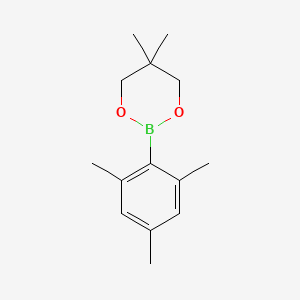

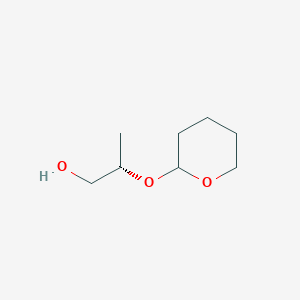

- Perchlorate ionophore I, also known as Dichloro-tetraphenylporphyrinato-phosphorus(V)-chloride, is a selective ionophore.

- It has a high affinity for perchlorate ions, allowing it to extract them from solutions containing various other ions.

Synthesis Analysis

- Unfortunately, I don’t have specific information on the synthesis of Perchlorate ionophore I. However, it is typically synthesized using established methods in coordination chemistry.

Molecular Structure Analysis

- The molecular formula of Perchlorate ionophore I is C44H28Cl3N4P, with a molecular weight of 750.05 g/mol.

- Its structure likely involves a central phosphorus atom coordinated with a tetraphenylporphyrin ligand.

Chemical Reactions Analysis

- Perchlorate ionophore I is designed to selectively bind perchlorate ions.

- Its chemical reactions involve complexation with perchlorate ions and transport across lipid membranes.

Physical And Chemical Properties Analysis

- Unfortunately, specific physical and chemical properties of Perchlorate ionophore I are not readily available in my current knowledge base.

Wissenschaftliche Forschungsanwendungen

Perchlorate Contamination and Drinking Water

Perchlorate contamination in drinking water sources poses significant challenges due to its persistence and the difficulty in removal. Srinivasan and Sorial (2009) provided a comprehensive review of the various technologies for perchlorate removal from drinking water, highlighting microbial reduction and ion-exchange as more established technologies, yet acknowledging that no single technology can achieve complete removal Rangesh Srinivasan, G. Sorial, 2009. Similarly, Ye et al. (2012) reviewed water treatment technologies for perchlorate, including adsorption, membrane filtration, and biodegradation, suggesting that integrated technologies might offer better solutions for its removal Long Ye, H. You, Jie Yao, Huailong Su, 2012.

Physical and Chemical Treatments for Perchlorate Removal

Xie et al. (2018) summarized physical and chemical treatments for perchlorate removal from water, emphasizing the potential of nanoscale zero-valent iron (nZVI) for treating high-concentration perchlorate Yanhua Xie, Ren Lulu, Xueqiang Zhu, Gou Xi, Chen Siyu, 2018. This review provides an overview of the current technologies and materials, offering insights into their mechanisms, advantages, and limitations.

Electrochemical Treatment Technologies

The application of electrochemical processes for the removal of perchlorate from contaminated water has been explored, with a focus on overcoming major challenges such as the formation of toxic byproducts. Radjenovic and Sedlak (2015) critically reviewed the potential of electrochemical treatments, suggesting that future advancements should aim at minimizing byproduct formation and addressing mass transfer limitations J. Radjenovic, D. Sedlak, 2015.

Catalytic and Electrocatalytic Reduction

Yang et al. (2016) critically reviewed catalytic and electrocatalytic reduction methods for perchlorate, highlighting the challenges of low removal efficiency and the deactivation of catalysts. They discussed approaches to improve these technologies, emphasizing the need for better methods to overcome existing weaknesses Qi Yang, Fubing Yao, Yu Zhong, Dong-bo Wang, Fei Chen, Jian Sun, S. Hua, Sibei Li, Xiaoming Li, G. Zeng, 2016.

Ionophores and Agricultural Applications

While the focus of this query is on "Perchlorate Ionophore I," it's worth noting the broader context of ionophores in scientific research, particularly in agricultural applications. Ionophores have been studied for their effects on ruminal function and efficiency in beef and dairy cattle, with Marques and Cooke (2021) reviewing the impact of ionophores on ruminal fermentation and performance in beef cattle R. Marques, R. Cooke, 2021. Ipharraguerre and Clark (2003) also reviewed the use of ionophores in lactating dairy cows, highlighting their potential to improve milk production and immune response I. Ipharraguerre, J. H. Clark, 2003.

Safety And Hazards

- According to safety data sheets, Perchlorate ionophore I is not classified as hazardous.

- No immediate medical attention or special treatment is needed.

Zukünftige Richtungen

- Further research could explore its applications in environmental monitoring, sensor development, and health-related studies.

Eigenschaften

IUPAC Name |

22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEKVURIGRVPIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28Cl3N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451540 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perchlorate ionophore I | |

CAS RN |

84896-72-0 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

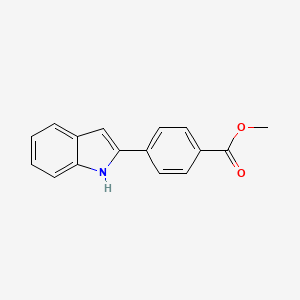

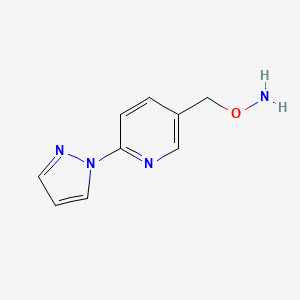

![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)